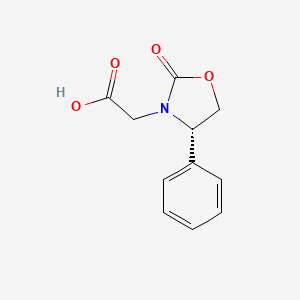

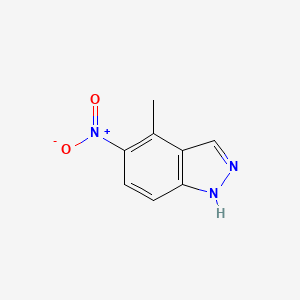

![molecular formula C15H14N6O B1300750 N-phényl-2-[5-(4-aminophényl)tétrazol-2-yl]acétamide CAS No. 436092-99-8](/img/structure/B1300750.png)

N-phényl-2-[5-(4-aminophényl)tétrazol-2-yl]acétamide

Vue d'ensemble

Description

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide, also known as 4-amino-5-phenyl-2-tetrazol-N-acetamide, is a chemical compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in organic solvents and slightly soluble in water. Its chemical formula is C12H14N4O2 and it has a molecular weight of 246.26 g/mol. It is most commonly used as a reagent in organic synthesis, and has been studied for its potential applications in the fields of biochemistry and physiology.

Applications De Recherche Scientifique

Science des matériaux

En science des matériaux, ce composé pourrait être utilisé comme précurseur pour la synthèse de nouveaux polymères ou copolymères. Sa capacité à agir comme un ligand pour la fonctionnalisation d'adsorbants à base de silice suggère des applications potentielles dans la création de nouveaux matériaux avec des propriétés d'adsorption spécifiques .

Chimie agricole

Les composés contenant des cycles tétrazole ont été étudiés pour leur utilisation en agriculture, notamment comme fongicides et herbicides. La structure spécifique de N-phényl-2-[5-(4-aminophényl)tétrazol-2-yl]acétamide pourrait être explorée pour son efficacité contre les agents pathogènes des plantes, contribuant au développement de nouveaux produits agrochimiques .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Similar compounds have been found to exhibit membrane perturbing as well as intracellular modes of action . This suggests that the compound may interact with its targets, leading to changes in the cell membrane’s permeability and intracellular processes.

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. For instance, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide can act as a competitive inhibitor for certain oxidoreductases, thereby modulating the redox state of the cell .

Cellular Effects

The effects of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide on cellular processes are diverse and depend on the cell type and the concentration of the compound. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles and changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. Additionally, it can interact with DNA and RNA, leading to changes in gene expression. The binding of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide to enzymes often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide have been studied over various time periods. The stability of this compound is generally high, but it can undergo degradation under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that prolonged exposure to 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or providing protective effects against oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain concentration .

Metabolic Pathways

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide is involved in several metabolic pathways, primarily those related to nitrogen metabolism. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, and it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

2-[5-(4-aminophenyl)tetrazol-2-yl]-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c16-12-8-6-11(7-9-12)15-18-20-21(19-15)10-14(22)17-13-4-2-1-3-5-13/h1-9H,10,16H2,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWVVRPIAHWGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357662 | |

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436092-99-8 | |

| Record name | 5-(4-Aminophenyl)-N-phenyl-2H-tetrazole-2-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)